Bromo[(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaC](triphenylphosphine)palladium(II)
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Overview
Description
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II): is a coordination complex that features a palladium center coordinated to a bromo ligand, a (2-(hydroxy-kappaO)methyl)phenylmethyl ligand, and a triphenylphosphine ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) typically involves the reaction of palladium(II) bromide with (2-(hydroxy-kappaO)methyl)phenylmethyl and triphenylphosphine ligands under controlled conditions. A common synthetic route includes:
Starting Materials: Palladium(II) bromide, (2-(hydroxy-kappaO)methyl)phenylmethyl, triphenylphosphine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dichloromethane or toluene are often used.
Procedure: The palladium(II) bromide is dissolved in the solvent, followed by the addition of (2-(hydroxy-kappaO)methyl)phenylmethyl and triphenylphosphine. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organometallic synthesis apply. Large-scale production would involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Quality Control: Rigorous testing to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo ligand can be substituted by other nucleophiles.
Oxidative Addition and Reductive Elimination: Common in palladium-catalyzed cross-coupling reactions.
Ligand Exchange: The triphenylphosphine ligand can be exchanged with other phosphines or ligands.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or phosphines for substitution reactions.
Oxidants and Reductants: For oxidative addition and reductive elimination.
Solvents: Dichloromethane, toluene, or other non-polar solvents.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amine-substituted palladium complexes.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Synthesis: Employed in the synthesis of complex organic molecules and polymers.
Biology and Medicine
Drug Development:
Bioconjugation: Used in the modification of biomolecules for research purposes.
Industry
Material Science: Utilized in the preparation of advanced materials with specific properties.
Environmental Chemistry: Potential use in catalytic processes for environmental remediation.
Mechanism of Action
The mechanism by which Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) exerts its effects typically involves:
Coordination Chemistry: The palladium center coordinates with various ligands, facilitating different chemical reactions.
Catalytic Cycles: In catalytic applications, the compound undergoes cycles of oxidative addition, transmetalation, and reductive elimination.
Molecular Targets: The specific molecular targets depend on the reaction being catalyzed, often involving organic substrates.
Comparison with Similar Compounds
Similar Compounds
Palladium(II) acetate: Another palladium complex used in catalysis.
Palladium(II) chloride: Commonly used in cross-coupling reactions.
Bromo(triphenylphosphine)palladium(II): Similar structure but lacks the (2-(hydroxy-kappaO)methyl)phenylmethyl ligand.
Uniqueness
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) is unique due to the presence of the (2-(hydroxy-kappaO)methyl)phenylmethyl ligand, which can influence its reactivity and selectivity in catalytic processes. This ligand can provide additional coordination sites and modify the electronic properties of the palladium center, potentially leading to enhanced catalytic performance.
Biological Activity
Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II), a palladium-based coordination complex, has garnered attention for its potential biological activities, particularly in cancer research and catalysis. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C18H15PBrPd
- Molecular Weight : Approximately 569.77 g/mol
- CAS Number : 849417-33-0
The compound features a palladium center coordinated to a bromo ligand, a (2-(hydroxy-kappaO)methyl)phenylmethyl ligand, and a triphenylphosphine ligand. The unique arrangement of these ligands enhances the compound's reactivity and stability in biological systems.
Synthesis
The synthesis of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) typically involves:
-
Starting Materials :
- Palladium(II) bromide
- (2-(hydroxy-kappaO)methyl)phenylmethyl
- Triphenylphosphine
-
Reaction Conditions :
- Conducted in an inert atmosphere (nitrogen or argon)
- Solvents such as dichloromethane or toluene are commonly used.
This synthetic route allows for the efficient formation of the palladium complex, which is crucial for its subsequent biological applications.
Antitumor Activity
Research has indicated that palladium complexes, including Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II), exhibit varying degrees of antitumor activity. A comparative study involving other palladium(II) complexes revealed that while these compounds are generally less active than cisplatin, they may show increased efficacy against resistant cancer cell lines .
- Case Study : A study on trans-palladium(II) complexes demonstrated that modifications in ligand structure significantly influenced biological activity. For instance, the presence of hydroxypyridine ligands enhanced activity against ovarian cancer cell lines, suggesting that similar modifications in Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) could yield promising results .
The biological mechanisms through which palladium complexes exert their effects are still under investigation. However, it is hypothesized that:
- Cellular Uptake : The lipophilicity provided by the triphenylphosphine ligand may facilitate cellular uptake.
- DNA Interaction : Like platinum-based drugs, palladium complexes may interact with DNA, leading to cellular apoptosis.
- Reactive Oxygen Species (ROS) : Palladium complexes can generate ROS, which are implicated in inducing oxidative stress in cancer cells .
Toxicity and Safety
While exploring the biological activities of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II), it is essential to consider its toxicity profile:
- Acute Toxicity : Animal studies indicate potential harm from ingestion or skin contact .
- Chronic Effects : Long-term exposure to palladium compounds may lead to respiratory issues and sensitization reactions .
Comparative Analysis of Biological Activity
To better understand the biological activity of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II), a comparison with other known palladium complexes is presented below:
Compound Name | Antitumor Activity | Mechanism of Action | Toxicity Level |
---|---|---|---|
Bromo[(2-(hydroxy-kappaO)methyl)... | Moderate | DNA interaction, ROS generation | Moderate |
trans-PdCl₂L₂ (TH6 variant) | High | DNA binding, apoptosis induction | Low |
Cisplatin | High | DNA cross-linking | High |
Future Directions
Further research into the biological activity of Bromo(2-(hydroxy-kappaO)methyl)phenylmethyl-kappaCpalladium(II) could focus on:
- Structure-Activity Relationship (SAR) : Investigating how variations in ligand structure affect biological outcomes.
- In Vivo Studies : Conducting animal model studies to evaluate efficacy and safety profiles.
- Combination Therapies : Exploring synergistic effects with other chemotherapeutic agents.
Properties
Molecular Formula |
C26H24BrOPPd |
---|---|
Molecular Weight |
569.8 g/mol |
IUPAC Name |
bromopalladium(1+);(2-methanidylphenyl)methanol;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C8H9O.BrH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-4-2-3-5-8(7)6-9;;/h1-15H;2-5,9H,1,6H2;1H;/q;-1;;+2/p-1 |
InChI Key |
ZKCFXTQIGPWAIH-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=CC=CC=C1CO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Origin of Product |
United States |
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